1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride
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Overview
Description
1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride is a chemical compound that features a brominated aromatic ring and a pyridine moiety
Preparation Methods
The synthesis of 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate to form 5-bromo-2-[(pyridin-2-yl)methoxy]benzaldehyde.
Reduction: The intermediate 5-bromo-2-[(pyridin-2-yl)methoxy]benzaldehyde is then reduced using a reducing agent like sodium borohydride to yield 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanol.
Amination: The final step involves the conversion of 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanol to 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine through an amination reaction using ammonia or an amine source.
Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Scientific Research Applications
1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties for industrial applications.
Biological Studies: The compound is studied for its biological activity and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-2-(pyridin-2-yl)phenol and 1-{5-bromo-2-[(pyridin-2-yl)methoxy]phenyl}ethanamine share structural similarities.
Uniqueness: The presence of the methanamine group and the dihydrochloride salt form distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
CAS No. |
2680543-07-9 |
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Molecular Formula |
C13H15BrCl2N2O |
Molecular Weight |
366.1 |
Purity |
95 |
Origin of Product |
United States |
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